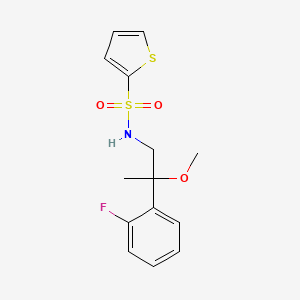

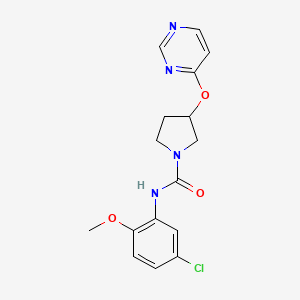

![molecular formula C16H19NO2S2 B2566670 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 2097898-80-9](/img/structure/B2566670.png)

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OTAA is a member of the acetamide family and is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Pharmacological Characterization

One study focused on the pharmacological characterization of a closely related κ-opioid receptor antagonist, highlighting its potential for treating depression and addiction disorders. This compound demonstrated high affinity for human, rat, and mouse κ-opioid receptors, with selective inhibition of receptor agonist-induced analgesia and depressive behaviors in animal models (Grimwood et al., 2011).

Anti-inflammatory Activity

Another research explored substituted 1,3,4-oxadiazoles, compounds structurally related to the query chemical, which exhibited significant anti-inflammatory activity in the Carrageenan-induced edema test in rat paws. This study suggests the potential of these compounds in developing new anti-inflammatory drugs (Nargund et al., 1994).

Anticancer Agents

Research on 5-methyl-4-phenyl thiazole derivatives, which are structurally akin to the query compound, revealed their anticancer activity. These compounds were tested against human lung adenocarcinoma cells and exhibited selective cytotoxicity, highlighting their potential as anticancer agents (Evren et al., 2019).

DNA-Binding Polymers

A study on cationic polythiophenes, which share functional groups with the query compound, investigated their role as responsive DNA-binding polymers. This research opens up possibilities for using such compounds in gene delivery systems, emphasizing their therapeutic potential (Carreon et al., 2014).

Antibacterial Agents

Novel oxazolidinone antibacterial agents were studied for their effectiveness against a wide range of bacterial clinical isolates. These studies provide a foundation for further research into the development of new antibiotics, highlighting the versatility of related compound structures in addressing resistant bacterial infections (Zurenko et al., 1996).

Mechanism of Action

Target of Action

The primary targets of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide are currently unknown. This compound is a part of the thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Mode of Action

The exact mode of action of This compound It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

The biochemical pathways affected by This compound Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The molecular and cellular effects of This compound It is known that thiophene-based analogs have a variety of biological effects .

Biochemical Analysis

Biochemical Properties

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene rings facilitate binding to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

This compound influences various cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, particularly the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it impacts cellular metabolism by inhibiting glycolytic enzymes, thereby reducing ATP production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with key biomolecules. It binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition. This interaction alters the enzyme’s conformation, reducing its catalytic efficiency. Additionally, the compound modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions but degrades under prolonged exposure to light and heat. In vitro studies have shown that its effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over several hours. Long-term studies indicate that continuous exposure leads to adaptive cellular responses, including upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid in phase II metabolism, facilitating their excretion. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which influences its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. Its localization is mediated by targeting signals and post-translational modifications. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress. In the endoplasmic reticulum, it influences protein folding and stress responses .

properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTIJOIGNUIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

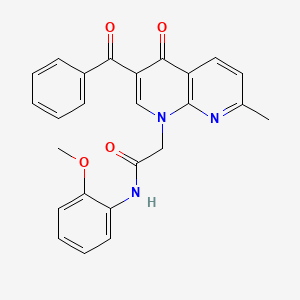

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)

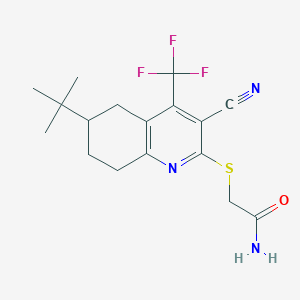

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)

![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)

![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)

![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)

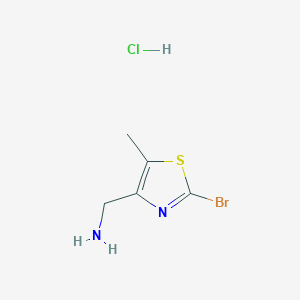

![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)